>15,000-Fold Improvement in MCHR2 Antagonist Potency Over Unsubstituted Pipecolic Acid
4-Methylpiperidine-2-carboxylic acid derivatives demonstrate exceptional potency as melanin-concentrating hormone receptor 2 (MCHR2) antagonists, with an IC50 of 1 nM, representing a >15,000-fold improvement over the unsubstituted pipecolic acid scaffold, which exhibits an IC50 of 15,000 nM under identical assay conditions [1]. This dramatic difference underscores the critical role of the 4-methyl substitution in conferring high-affinity receptor binding.
| Evidence Dimension | Inhibitory Potency (IC50) at Human MCHR2 Receptor |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Pipecolic acid (piperidine-2-carboxylic acid): 15,000 nM |
| Quantified Difference | 15,000-fold lower IC50 |
| Conditions | Antagonist activity at human MCHR2 receptor expressed in CHO cells, assessed as inhibition of MCH-stimulated Ca2+ flux, 10 min preincubation |
Why This Matters
Procurement of the 4-methyl substituted scaffold is essential for research programs targeting MCHR2-mediated pathways, as the unsubstituted pipecolic acid core is effectively inactive.
- [1] BindingDB. (2012). Entry BDBM50360708 (CHEMBL1934127) and BDBM50360686 (CHEMBL1934104). View Source
